Cas no 32766-61-3 (methyl 2-(4-methoxyphenyl)-2-oxoacetate)

Methyl 2-(4-methoxyphenyl)-2-oxoacetate is a versatile organic compound with applications in pharmaceutical and fine chemical synthesis. Its structure features a reactive α-ketoester moiety adjacent to a 4-methoxyphenyl group, making it a valuable intermediate for constructing complex molecules. The compound exhibits good solubility in common organic solvents, facilitating its use in reactions such as condensations, nucleophilic additions, and cyclizations. Its methoxy and ester functionalities provide sites for further derivatization, enabling tailored modifications for target applications. The product is typically supplied with high purity, ensuring consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
methyl 2-(4-methoxyphenyl)-2-oxoacetate structure
32766-61-3 structure
Product Name:methyl 2-(4-methoxyphenyl)-2-oxoacetate
CAS No:32766-61-3
MF:C10H10O4
MW:194.184003353119
MDL:MFCD00101050
CID:2033377
PubChem ID:3660944
Update Time:2025-06-10

methyl 2-(4-methoxyphenyl)-2-oxoacetate Chemical and Physical Properties

Names and Identifiers

    • (4-methoxy-phenyl)-oxo-acetic acid methyl ester
    • 2-(4-methoxyphenyl)-2-oxoacetic acid methyl ester
    • 4-Methoxyphenylglyoxylate methyl ester
    • methyl (4-methoxyphenyl)glyoxylate
    • methyl (p-methoxyphenyl)glyoxalate
    • methyl 2-(4-methoxyphenyl)-2-oxoacetate
    • methyl 2-oxo-2-(4-methoxy)phenylacetate
    • A10125
    • SCHEMBL2122107
    • CS-0433808
    • EN300-173856
    • methyl2-(4-methoxyphenyl)-2-oxoacetate
    • methyl 4-methoxybenzoylformate
    • 4-Methoxy-oxo-benzeneacetic acid methyl ester
    • AKOS006273584
    • AS-44210
    • 32766-61-3
    • 838-844-4
    • DB-086756
    • HBA76661
    • Methyl 2-(4-methoxyphenyl)-2-oxoacetic acid
    • MDL: MFCD00101050
    • Inchi: 1S/C10H10O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6H,1-2H3
    • InChI Key: DDRPUCDBTNWIFK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C(C(=O)OC)=O)=CC=1

Computed Properties

  • Exact Mass: 194.05790880g/mol
  • Monoisotopic Mass: 194.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.6Ų

methyl 2-(4-methoxyphenyl)-2-oxoacetate Pricemore >>

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methyl 2-(4-methoxyphenyl)-2-oxoacetate Suppliers

Amadis Chemical Company Limited
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(CAS:32766-61-3)methyl 2-(4-methoxyphenyl)-2-oxoacetate
Order Number:A1153393
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:21
Price ($):256.0
Email:sales@amadischem.com

methyl 2-(4-methoxyphenyl)-2-oxoacetate Related Literature

Additional information on methyl 2-(4-methoxyphenyl)-2-oxoacetate

Introduction to Methyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS No. 32766-61-3)

Methyl 2-(4-methoxyphenyl)-2-oxoacetate, identified by its Chemical Abstracts Service (CAS) number 32766-61-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative features a unique structural framework that has garnered considerable attention due to its potential applications in synthetic chemistry and drug development.

The molecular structure of methyl 2-(4-methoxyphenyl)-2-oxoacetate consists of a β-ketoester moiety attached to a phenyl ring substituted with a methoxy group. This configuration imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the methoxy group at the para position relative to the carbonyl group enhances its reactivity, facilitating various chemical transformations that are pivotal in medicinal chemistry.

In recent years, the interest in methyl 2-(4-methoxyphenyl)-2-oxoacetate has surged, particularly in the context of developing novel therapeutic agents. Researchers have been exploring its utility as a building block for designing small-molecule inhibitors targeting various biological pathways. The compound's ability to undergo selective reactions, such as condensation and cyclization, makes it an attractive candidate for constructing heterocyclic scaffolds that are prevalent in many bioactive molecules.

One of the most compelling aspects of methyl 2-(4-methoxyphenyl)-2-oxoacetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are frequently implicated in diseases such as cancer. By leveraging the reactivity of the β-ketoester group, chemists have been able to develop derivatives of methyl 2-(4-methoxyphenyl)-2-oxoacetate that exhibit potent inhibitory activity against specific kinases. These derivatives have shown promise in preclinical studies, highlighting the compound's potential as a pharmacophore.

The pharmaceutical industry has also been keen on exploring the applications of methyl 2-(4-methoxyphenyl)-2-oxoacetate in the development of anti-inflammatory agents. The methoxy-substituted phenyl ring contributes to the lipophilicity of the molecule, which is often a desirable property for oral bioavailability. Additionally, the ester functionality can be further modified to introduce additional pharmacological properties, such as protease inhibition, which is relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.

Advances in computational chemistry have further enhanced the understanding of how methyl 2-(4-methoxyphenyl)-2-oxoacetate interacts with biological targets. Molecular modeling studies have revealed that this compound can effectively bind to active sites on enzymes and receptors, modulating their activity. These insights have guided the design of more refined derivatives with improved selectivity and potency. The integration of machine learning algorithms has expedited this process, allowing for rapid screening of virtual libraries generated from modifications of methyl 2-(4-methoxyphenyl)-2-oxoacetate.

The synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate itself is another area where innovation has been notable. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield-limited. However, recent methodologies have focused on streamlined approaches, such as one-pot reactions and catalytic processes, which improve efficiency and scalability. These advancements not only make the production of methyl 2-(4-methoxyphenyl)-2-oxoacetate more cost-effective but also reduce waste, aligning with green chemistry principles.

The versatility of methyl 2-(4-methoxyphenyl)-2-oxoacetate extends beyond pharmaceutical applications. In agrochemical research, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The structural motifs present in this molecule allow for modifications that can enhance its efficacy against pests while maintaining environmental safety.

In conclusion, methyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS No. 32766-61-3) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As our understanding of biological systems continues to evolve, so too will the applications of this remarkable compound, solidifying its place at the forefront of scientific exploration.

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Amadis Chemical Company Limited
(CAS:32766-61-3)methyl 2-(4-methoxyphenyl)-2-oxoacetate
A1153393
Purity:99%
Quantity:1g
Price ($):256.0
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